![molecular formula C18H11ClN4O6 B12587503 Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]- CAS No. 647852-97-9](/img/structure/B12587503.png)
Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]- is a complex organic compound known for its unique chemical structure and properties. It is a cell-permeable chloro-nitro-benzamido compound that acts as a potent, specific, irreversible, and high-affinity antagonist of peroxisome proliferator-activated receptor gamma (PPARγ) with a Ki of 1 nM .
Preparation Methods
The synthesis of Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]- involves multiple steps, including the introduction of chloro and nitro groups to the benzamide core. The reaction conditions typically involve the use of strong acids and bases, as well as specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols.
Scientific Research Applications
Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Acts as a specific antagonist of PPARγ, making it useful in studying the role of this receptor in various biological processes.
Medicine: Potential therapeutic applications in diseases where PPARγ is implicated, such as diabetes and cancer.
Mechanism of Action
The compound exerts its effects by binding irreversibly to PPARγ, a nuclear receptor involved in the regulation of glucose and lipid metabolism. By antagonizing PPARγ, it inhibits the receptor’s activity, leading to changes in gene expression and subsequent biological effects. This mechanism is particularly relevant in the context of metabolic diseases and cancer .
Comparison with Similar Compounds
Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]- can be compared with other similar compounds such as:
2-Chloro-5-nitro-N-phenylbenzamide: Another PPARγ antagonist with a similar structure but different substituents.
2-[(2-Fluoroacetyl)amino]-N-(2-methylphenyl)-5-nitrobenzamide: A compound with similar nitro and chloro groups but different functional groups. The uniqueness of Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]- lies in its high affinity and specificity for PPARγ, making it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
647852-97-9 |
|---|---|
Molecular Formula |
C18H11ClN4O6 |
Molecular Weight |
414.8 g/mol |
IUPAC Name |
2-chloro-5-nitro-N-[4-(5-nitropyridin-2-yl)oxyphenyl]benzamide |
InChI |
InChI=1S/C18H11ClN4O6/c19-16-7-3-12(22(25)26)9-15(16)18(24)21-11-1-5-14(6-2-11)29-17-8-4-13(10-20-17)23(27)28/h1-10H,(H,21,24) |
InChI Key |
LEVRUBBRPIBVDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OC3=NC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12587421.png)
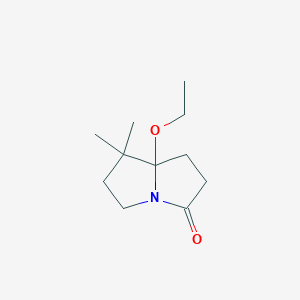

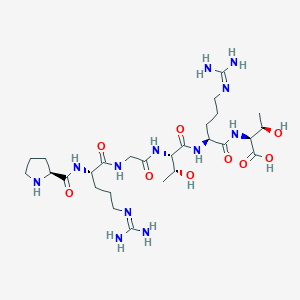
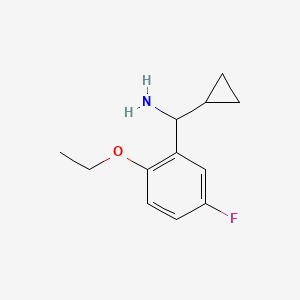

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-ethoxyphenyl)-3-methyl-](/img/structure/B12587459.png)
![1-[(Pyridin-4-yl)methyl]phthalazine](/img/structure/B12587466.png)
![2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;perchloric acid](/img/structure/B12587468.png)
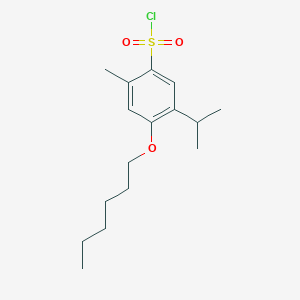
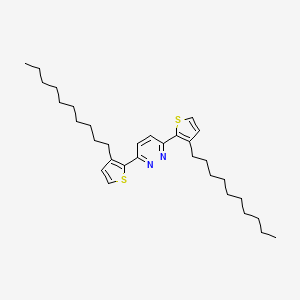
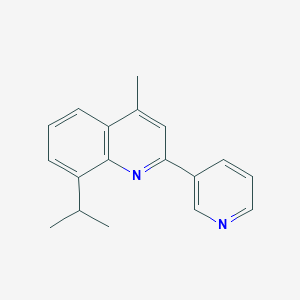
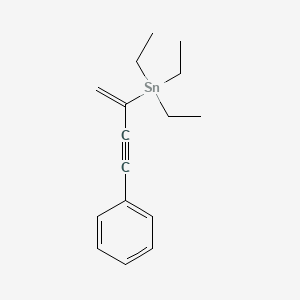
![4-Iodo-1-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene](/img/structure/B12587508.png)
